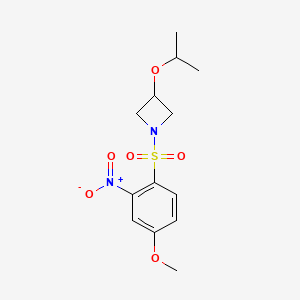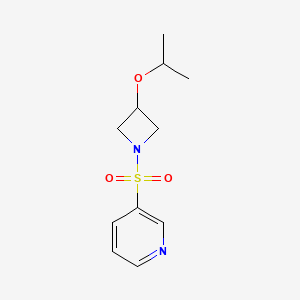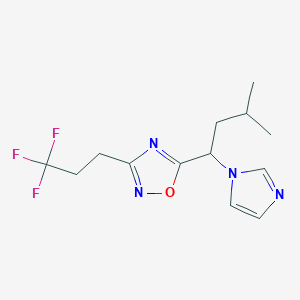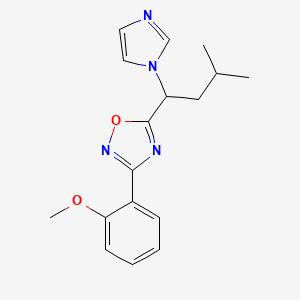![molecular formula C17H20N4O3 B6983164 3-[[3-(4-Piperidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B6983164.png)
3-[[3-(4-Piperidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[3-(4-Piperidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one is a versatile synthetic compound that has garnered attention in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-(4-Piperidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one typically involves a multi-step process:
Formation of 1,2,4-oxadiazole ring: : Starting with appropriate nitriles and hydrazides, the formation of the 1,2,4-oxadiazole ring is achieved through cyclization reactions under acidic or basic conditions.
Introduction of the 4-Piperidin-1-ylphenyl group: : This step involves the functionalization of the oxadiazole ring with the 4-piperidin-1-ylphenyl group, often through nucleophilic substitution reactions.
Oxazolidinone ring closure: : The final step involves the reaction of the intermediate with appropriate reagents to form the oxazolidinone ring.
Industrial Production Methods
For industrial production, optimized processes involve:
Scale-up of cyclization reactions: : Ensuring high yields and purity through controlled reaction parameters.
Use of continuous flow reactors: : Enhancing efficiency and safety for large-scale synthesis.
Purification techniques: : Advanced chromatography and crystallization methods to obtain high-purity final products.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: : Leads to the formation of N-oxides or further functionalization of aromatic rings.
Reduction: : Reduction of specific functional groups can yield different derivatives.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or hydrogen peroxide for oxidation.
Reducing agents: : Sodium borohydride or lithium aluminum hydride for reduction.
Catalysts: : Palladium on carbon for hydrogenation reactions.
Major Products
N-oxides: : From oxidation.
Reduced derivatives: : From reduction reactions.
Functionalized analogs: : Via substitution reactions.
Applications De Recherche Scientifique
Chemistry
The compound is used in:
Catalysis: : As a ligand or catalyst in various organic transformations.
Polymer Science: : For the development of novel polymers with specific properties.
Biology
Drug Design: : It serves as a core structure in the design of pharmaceuticals due to its biological activity.
Bioconjugation: : Used in the modification of biomolecules for research purposes.
Medicine
Antimicrobial Agents: : Investigated for its potential as an antimicrobial agent.
Cancer Therapy: : Explored for its cytotoxic effects against cancer cells.
Industry
Material Science: : Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
Molecular Targets
The compound interacts with various molecular targets, including:
Enzymes: : Inhibition or activation of specific enzymes.
Receptors: : Binding to receptors to modulate biological pathways.
Pathways Involved
Signal Transduction: : Interference with cellular signaling pathways.
Gene Expression: : Modulation of gene expression profiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Piperidin-1-ylphenyl)-1,2,4-oxadiazole: : Lacks the oxazolidinone ring, offering different reactivity.
Oxazolidinone derivatives: : Various modifications on the oxazolidinone ring alter its properties.
Uniqueness
3-[[3-(4-Piperidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one is unique due to its:
Combination of functional groups: : Offers a diverse range of reactivity and applications.
Synthetic accessibility: : Enables the exploration of numerous derivatives for various applications.
Now, that was a journey through some serious chemistry! Anything specific you’d like to dive into further?
Propriétés
IUPAC Name |
3-[[3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-17-21(10-11-23-17)12-15-18-16(19-24-15)13-4-6-14(7-5-13)20-8-2-1-3-9-20/h4-7H,1-3,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCAWAXMIRCTQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C3=NOC(=N3)CN4CCOC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-1-ethyl-1-propan-2-ylurea](/img/structure/B6983088.png)
![N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B6983089.png)
![6-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridine-3-carbonitrile](/img/structure/B6983092.png)
![4-cyano-2-fluoro-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]benzenesulfonamide](/img/structure/B6983100.png)
![5-[[[1-cyclopropylethyl(methyl)sulfamoyl]amino]methyl]-3-(dimethylamino)-1H-1,2,4-triazole](/img/structure/B6983103.png)
![5-chloro-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]-1,3-dimethylpyrazole-4-sulfonamide](/img/structure/B6983104.png)

![N-ethyl-N-propan-2-yl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B6983119.png)

![5-(1-Cyclopentylazetidin-2-yl)-3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-1,2,4-oxadiazole](/img/structure/B6983138.png)
![3-[[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B6983169.png)

![2-[5-(1-imidazol-1-yl-3-methylbutyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B6983177.png)

